1-Naphthalenepropionic acid
Overview
Description
1-Naphthalenepropionic acid, also known as 3-(1-Naphthyl)propionic acid, is a chemical compound with the molecular formula C13H12O2 . It has a molecular weight of 200.24 g/mol . It is used in various scientific research and experiments .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring attached to a propionic acid group . The InChI Key for this compound is PRLKVVMRQFFIOQ-UHFFFAOYSA-N . The SMILES representation is OC(=O)CCC1=C2C=CC=CC2=CC=C1 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carboxylic acids like this typically undergo reactions such as esterification, decarboxylation, and reactions with bases . They can also participate in amide coupling reactions .
Scientific Research Applications
Chemical Reactions and Derivatives : Rodionov and Antik (1956) explored the reactions of β-methylamino-1-naphthalenepropionic acid and its derivatives, transforming it into various chemical structures such as 4-(1-naphthyl)-2-imidazolidinone through reactions like Hofmann's reaction and the Curtius reaction. This study highlights the chemical versatility of 1-naphthalenepropionic acid derivatives (Rodionov & Antik, 1956).
Electrochemical Detection : Shundrin et al. (2016) described the use of 1,4-benzoquinone and 1,4-naphthoquinone reactions with β-thiopropionic acid to produce acids for modifying oligonucleotides, enabling their electrochemical detection on Au electrodes. This demonstrates an application in the field of biosensing and molecular biology (Shundrin et al., 2016).
Pharmaceuticals and Drug Metabolism : The study by Aracagök et al. (2016) on the biodegradation of the pharmaceutical naproxen (6-methoxy-α-methyl-2-naphthalene acetic acid) by fungal strains, and the identification of its metabolites, highlights the relevance of naphthalene derivatives in pharmaceutical sciences (Aracagök et al., 2016).
Environmental Applications : Zhu, Yang, and Wang (1996) investigated a treatment method for wastewater from H-acid (1-amino-8-naphthol-3,6-disulfonic acid) manufacturing, indicating the environmental implications of naphthalene derivatives in wastewater treatment (Zhu, Yang, & Wang, 1996).
Plant Growth and Drought Tolerance : A study by Xing et al. (2016) found that α-naphthaleneacetic acid, a synthetic auxin, can improve drought resistance in soybean seedlings by triggering early increases in hydrogen peroxide and other hormones, showing its application in agriculture and plant sciences (Xing et al., 2016).
Toxicology and Metabolism : Kojima et al. (1982) studied the metabolism of 2,6-diisopropylnaphthalene in rats, identifying various metabolites like 2-[6-(1-hydroxy-1-methyl)ethylnaphthalen-2-yl]-2-propionic acid, which provides insights into toxicology and the metabolic pathways of naphthalene derivatives (Kojima et al., 1982).
Safety and Hazards
Future Directions
The future directions of 1-Naphthalenepropionic acid could involve its use in the synthesis of heterocycles . Additionally, it could be used in the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
Mechanism of Action
Biochemical Pathways
It is known that propionic acid, a related compound, is involved in several biochemical pathways, including the succinate pathway, the acrylate pathway, and the propanediol pathway
Result of Action
It is known that related compounds can cause skin and eye irritation, and may cause respiratory irritation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1-Naphthyl)propionic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It is also important to avoid dust formation
Properties
IUPAC Name |
3-naphthalen-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKVVMRQFFIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186177 | |
Record name | 1-Naphthalenepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3243-42-3 | |
Record name | 1-Naphthalenepropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003243423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3243-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3243-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(naphthalen-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacological profile of 1-Naphthalenepropionic acid concerning the Cholecystokinin-2 receptor (CCK2R)?
A1: While not explicitly investigated in the provided research, one study examined several compounds for their activity on CCK2R. Interestingly, (R)-1-Naphthalenepropanoic acid, structurally similar to this compound, was identified as a partial agonist of CCK2R. This means it elicits a submaximal response compared to full agonists. This information suggests that this compound might also interact with CCK2R, but further research is needed to confirm this and determine its specific pharmacological profile.
Q2: Are there any studies highlighting the synthesis of derivatives incorporating this compound?
A2: Yes, a study , described an unusual reaction where 6-(3-Aryl-2-hydroxypropyl)-4,5-dihydro-3(2H)-pyridazinones were transformed into 3-(1-Naphthyl)propionic acid esters using Trimethylsilyl trifluoromethanesulfonate as a catalyst. This highlights the potential of this compound as a building block for more complex molecules.
Q3: Has this compound been used in the development of chiral compounds?
A3: Absolutely. A research study , focused on the stereoselective synthesis of 2(S)-(1,1-Dimethylethylsulfonylmethyl)-3-(1-naphthyl)-propionic acid, a key component for protease inhibitors. This synthesis involved asymmetric hydrogenation and showcases the potential of this compound in creating single enantiomers of pharmaceutical importance.
Q4: Are there any computational studies exploring the interaction of this compound derivatives with biological targets?
A4: While the provided abstracts do not detail computational studies specifically on this compound, research used target- and pharmacophore-based docking followed by molecular dynamic simulations to understand the interaction of various ligands, including a close analog of this compound, with CCK2R. Such methodologies could be applied to this compound to gain insights into its binding mode and potential interactions with other biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.